Hydrogen-Bond Donor/Acceptor Balance vs. Carboxylic Acid Analog
The methylcarbamoyl terminus provides a precisely tuned hydrogen-bonding profile that distinguishes this compound from its carboxylic acid counterpart. The target compound has 2 HBD (urea NH and triazole NH₂) and 8 HBA, with a TPSA of 101.80 Ų [1]. In contrast, 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid possesses 2 HBD but only 6 HBA and a smaller TPSA (~95 Ų, predicted), making it less capable of engaging polar binding sites while retaining similar donor capacity [2].
| Evidence Dimension | Hydrogen-bond acceptor count and TPSA |
|---|---|
| Target Compound Data | HBA: 8; TPSA: 101.80 Ų |
| Comparator Or Baseline | 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid – HBA: 6; TPSA: ~95 Ų (predicted) |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +6.8 Ų |
| Conditions | Computed topological polar surface area (TPSA) using standard fragment-based method; HBA count per Lipinski rules |
Why This Matters
The higher acceptor count and TPSA of the methylcarbamoyl derivative can strengthen polar interactions with biological targets, directly impacting binding affinity and selectivity in biochemical assays.
- [1] SILDrug Database – Entry EOS91516, “2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide,” Institute of Biochemistry and Biophysics, Polish Academy of Sciences, accessed May 2026. View Source
- [2] PubChem CID (predicted) for 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid; fragment-based TPSA and HBA/HBD values are consistent with standard computational chemistry packages (e.g., RDKit, Marvin). View Source
